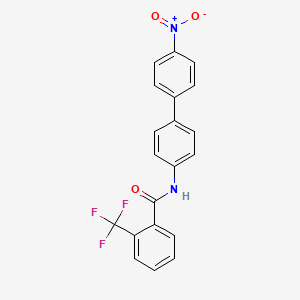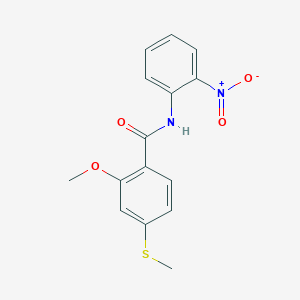![molecular formula C16H22ClNO2 B4406031 1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane](/img/structure/B4406031.png)
1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane
説明
1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane, also known as CPAA, is a chemical compound that has been studied for its potential applications in scientific research. CPAA is a member of the azepane family and is synthesized through a multi-step process that involves the use of various reagents and catalysts. In
科学的研究の応用
1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane has been studied for its potential applications in scientific research. One of the main areas of research is its use as a ligand for metal ion coordination complexes. This compound has been shown to form stable complexes with various metal ions, including copper, nickel, and zinc. These complexes have been studied for their potential applications in catalysis, drug delivery, and imaging.
作用機序
The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. These complexes may interact with biological molecules, such as proteins and enzymes, and modulate their activity. This compound has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. This compound has also been shown to have anti-inflammatory and neuroprotective effects. In vivo studies have demonstrated its ability to improve cognitive function and reduce oxidative stress in animal models.
実験室実験の利点と制限
One of the main advantages of 1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane is its ability to form stable coordination complexes with metal ions. This makes it a useful ligand for the synthesis of metal ion complexes for various applications. However, this compound has some limitations in lab experiments. It is a relatively complex molecule to synthesize, and its synthesis requires the use of various reagents and catalysts. This compound is also relatively expensive compared to other ligands, which may limit its use in some applications.
将来の方向性
There are many potential future directions for research on 1-[2-(4-chloro-3-methylphenoxy)propanoyl]azepane. One area of interest is the development of new metal ion complexes using this compound as a ligand. These complexes could have applications in catalysis, drug delivery, and imaging. Another area of interest is the study of this compound's biological activity and its potential use as a therapeutic agent. Finally, there is potential for the development of new synthesis methods for this compound that are more efficient and cost-effective.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(4-chloro-3-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12-11-14(7-8-15(12)17)20-13(2)16(19)18-9-5-3-4-6-10-18/h7-8,11,13H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBARURONWEDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)N2CCCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{4-[2-(allyloxy)phenoxy]butyl}piperidine hydrochloride](/img/structure/B4405972.png)
![2-[2-(4-morpholinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4405978.png)
![4-{[(3-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4405992.png)
![4-[(ethylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4405998.png)

![1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4406007.png)
![N-[4-(ethylthio)phenyl]-3-phenylpropanamide](/img/structure/B4406011.png)
![1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4406025.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl acetate](/img/structure/B4406038.png)
![2-(2,4-dimethylphenoxy)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B4406046.png)
![(4-{[(2-methylphenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B4406051.png)
![4-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4406063.png)
![1-{2-[2-(allyloxy)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4406068.png)